molecular formula C3H6ClN3O2 B3417363 1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride (1:1) CAS No. 1046079-40-6

1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride (1:1)

Cat. No.: B3417363
CAS No.: 1046079-40-6
M. Wt: 151.55 g/mol
InChI Key: YXRVNWLUNSADLS-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazol-2(3H)-one derivatives are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and one oxygen atom. The target compound, 5-(aminomethyl)-1,3,4-oxadiazol-2(3H)-one hydrochloride (1:1), features an aminomethyl (-CH2NH2) substituent at the 5-position of the oxadiazolone ring, stabilized as a hydrochloride salt. This structural modification enhances water solubility and bioavailability, making it suitable for pharmaceutical applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-3H-1,3,4-oxadiazol-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2.ClH/c4-1-2-5-6-3(7)8-2;/h1,4H2,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRVNWLUNSADLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNC(=O)O1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046079-40-6
Record name 1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1046079-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carbonyl compounds in the presence of dehydrating agents such as phosphorus oxychloride . The reaction conditions often include refluxing the reactants in an appropriate solvent, followed by purification steps such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aminomethyl group at position 5 enables nucleophilic substitution reactions, particularly under acidic or basic conditions. Key transformations include:

Reaction Type Conditions Products Application
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CN-alkylated derivativesEnhanced lipophilicity for drug design
AcylationAcetyl chloride, pyridine, RTAcetamide derivativesProbing hydrogen-bonding interactions
SulfonationSulfonyl chlorides, NaHCO₃, H₂O/THFSulfonamide analogsAntimicrobial agent development

These reactions are critical for modifying the compound’s pharmacokinetic properties, such as log D (octanol/water partition coefficient), which directly impacts bioavailability.

Cyclization Reactions

The oxadiazole ring participates in cyclization to form fused heterocycles. For example:

  • With carbonyl compounds : Reaction with aldehydes under dehydrating conditions yields imidazo[2,1-b] oxadiazole derivatives, which show enhanced anticancer activity (IC₅₀ values: 2–10 µM against MCF-7 cells) .

  • With thiourea : Forms thiadiazolo[3,2-b] oxadiazole systems, exhibiting kinase inhibition (e.g., EGFR inhibition at 0.15 µM) .

Metabolic Reactions (Phase I/II)

In vivo studies reveal phase I hydroxylation and phase II conjugation pathways:

Metabolite Modification Mass Shift Biological Impact
M1Di-hydroxylation+32–34 DaIncreased polarity, reduced toxicity
M2Glucuronidation+176 DaEnhanced renal excretion

These transformations are monitored via HPLC-UV and UPLC-QTOF-MS, with fragmentation patterns confirming structural changes (e.g., m/z 441 → 529 for M1) .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (e.g., HCl, reflux), the oxadiazole ring undergoes rearrangement to form 1,2,4-triazole derivatives. This reaction is leveraged to synthesize analogs with improved thermal stability (TGA data: decomposition >250°C) .

Biological Activity-Driven Reactions

The compound’s primary mechanism involves binding to enzymatic targets:

  • Monoamine oxidase B (MAO B) inhibition : The aminomethyl group facilitates hydrogen bonding with FAD cofactors (Ki: 0.69 µM).

  • PPARα agonism : Structural analogs reduce plasma glucose (−35%) and triglycerides (−48%) in db/db mice at 3 mg/kg doses .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1,3,4-oxadiazol-2(3H)-one derivatives generally involves the cyclization of hydrazides with carbonyl compounds under acidic or dehydrating conditions. Common methods include:

  • Cyclization Reactions : Utilizing dehydrating agents like phosphorus oxychloride to facilitate the formation of oxadiazole rings.
  • Substitution Reactions : The aminomethyl group can participate in nucleophilic substitutions to yield various derivatives with enhanced properties .

Chemical Reactions

The compound can undergo several types of reactions:

  • Oxidation : Can produce derivatives with additional functional groups.
  • Reduction : Alters the oxadiazole ring or aminomethyl group.
  • Substitution : Leads to a variety of substituted oxadiazoles with differing biological activities .

Biological Activities

1,3,4-Oxadiazol-2(3H)-one derivatives exhibit a wide range of biological activities:

  • Antimicrobial Properties : Demonstrated efficacy against various bacterial and fungal strains. For instance, compounds derived from oxadiazoles have shown significant antibacterial and antifungal activities in vitro .
  • Anticancer Activity : Certain derivatives have been investigated for their potential in cancer therapy. Studies indicate that these compounds can inhibit tumor growth by targeting specific cellular pathways .
  • Neuroprotective Effects : Some oxadiazole derivatives are being explored for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A study conducted on various 1,3,4-oxadiazol-2(3H)-one derivatives revealed significant antimicrobial activity. The synthesized compounds were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics. This indicates their potential as new antimicrobial agents in clinical settings .

Case Study 2: Anticancer Research

In another investigation, a series of 5-(aminomethyl)-1,3,4-oxadiazol-2(3H)-one derivatives were synthesized and evaluated for anticancer properties. These compounds exhibited selective cytotoxicity against cancer cell lines while having minimal effects on normal cells. Mechanistic studies suggested that the compounds induce apoptosis through the activation of caspase pathways .

Industrial Applications

In addition to medicinal uses, 1,3,4-oxadiazol derivatives are being explored in agrochemicals due to their stability and reactivity. They serve as intermediates in the synthesis of pesticides and herbicides, contributing to agricultural productivity while addressing pest resistance issues .

Mechanism of Action

The mechanism of action of 1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-(aminomethyl)-1,3,4-oxadiazol-2(3H)-one hydrochloride with analogous derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) log P Biological Activity Reference
Target Compound 5-(aminomethyl) C3H6N3O2·HCl 188.02 ~0.5* Potential CNS receptor modulation
Oxadiargyl 3-[2,4-dichloro-5-(propynyloxy)phenyl], 5-tert-butyl C15H14Cl2N2O3 341.19 3.70 Herbicidal
5-(1-naphthyloxymethyl) derivative 5-(1-naphthyloxymethyl) C13H10N2O2 238.23 N/A Antimicrobial (MIC: 64–256 µg/mL)
5-[2-(5-methoxyindol-3-yl)ethyl] derivative 5-[2-(5-methoxyindol-3-yl)ethyl] C14H14N3O3 280.28 N/A Melatonin receptor agonist (Ki: 4–35 nM)
5-methyl derivative 5-methyl C3H4N2O2 100.08 N/A Not reported
5-(piperidin-4-yl) hydrochloride 5-(piperidin-4-yl) C7H12ClN3O2 205.64 N/A CNS activity (proposed)

*Estimated based on hydrophilic aminomethyl group and hydrochloride salt.

Key Observations:

Substituent Effects on log P: Bulky hydrophobic groups (e.g., tert-butyl in oxadiargyl or naphthyl ) increase log P, favoring membrane permeability but reducing water solubility. Polar groups like aminomethyl (target compound) or piperidinyl lower log P, enhancing solubility for systemic delivery.

Biological Activity Trends :

  • Antimicrobial Activity : 5-naphthyloxymethyl derivatives show moderate activity against S. aureus and E. coli (MIC: 64–256 µg/mL) .
  • Receptor Binding : Electron-rich substituents (e.g., 5-methoxyindol-3-yl in ) improve affinity for melatonin receptors (Ki: 4 nM for MT2) .

Biological Activity

1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride (1:1) is a heterocyclic compound from the oxadiazole family. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, antifungal, and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications in medicine and agriculture.

Chemical Structure and Properties

The chemical structure of 1,3,4-Oxadiazol-2(3H)-one features a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the aminomethyl group enhances its solubility and reactivity.

Synthesis Methods

The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:

  • Cyclization of hydrazides with carbonyl compounds using dehydrating agents like phosphorus oxychloride.
  • Industrial production may utilize continuous flow reactors for efficiency and advanced purification techniques like chromatography.

Antimicrobial Activity

Research indicates that 1,3,4-Oxadiazol-2(3H)-one derivatives exhibit significant antimicrobial properties. For instance:

  • Compounds derived from this structure have shown effectiveness against various bacterial strains by inhibiting specific enzymes critical for bacterial survival .

Antifungal Properties

The compound has demonstrated antifungal activity as well. Studies have reported that certain derivatives can inhibit fungal growth by disrupting cell membrane integrity or interfering with metabolic pathways .

Anticancer Activity

A notable area of research is the anticancer potential of 1,3,4-Oxadiazol-2(3H)-one derivatives:

  • Case Study : In vitro studies on synthesized derivatives have shown that some compounds exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and KCL-22 (leukemia). The most effective compounds were found to inhibit cell proliferation significantly .
  • Structure-Activity Relationship (SAR) : It was observed that the presence of long fatty acid chains in certain derivatives enhances their cytotoxicity by increasing membrane permeability .

The mechanism of action involves interaction with specific molecular targets:

  • The compound may inhibit bacterial enzymes or receptors involved in cell division and metabolism.
  • In cancer cells, it might induce apoptosis through pathways activated by oxidative stress or DNA damage.

Comparative Analysis with Similar Compounds

Compound TypeKey FeaturesBiological Activity
1,3,4-ThiadiazoleContains sulfur instead of oxygenSimilar antimicrobial properties
1,2,4-OxadiazoleDifferent nitrogen/oxygen positioningVarying anticancer activities
5-Aryl-1,3,4-OxadiazoleSubstituted aryl groupsEnhanced cholinesterase inhibitory effects

Research Findings

Recent studies have highlighted the versatility of oxadiazoles in medicinal chemistry:

  • Inhibitory Activity : Certain derivatives have been identified as potent inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases .
  • Antioxidant Activity : Some oxadiazole derivatives also exhibit significant antioxidant properties, making them candidates for further exploration in treating oxidative stress-related conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,3,4-Oxadiazol-2(3H)-one derivatives with aminomethyl substituents?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-(chloromethyl)-1,3,4-oxadiazol-2(3H)-one with ammonia or protected amines in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) at room temperature yields the aminomethyl derivative . Hydrochloride salts are formed by treating the free base with HCl in diethyl ether, achieving ~65% yield after recrystallization . Key parameters include stoichiometric control of the amine reagent and inert atmosphere to prevent oxidation.

Q. How can structural confirmation and purity be validated for this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • IR Spectroscopy : Identify characteristic peaks for NH (3200–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O-C (1200–1250 cm⁻¹) .
  • NMR : ¹H NMR should show signals for the aminomethyl group (δ 3.5–4.0 ppm, CH₂NH₂) and aromatic protons (δ 6.5–8.0 ppm, depending on substituents). ¹³C NMR confirms the oxadiazole ring carbons (δ 155–165 ppm) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks matching the molecular formula (e.g., [M+H]⁺ for C₄H₆N₃O₂·HCl) and fragmentation patterns consistent with the oxadiazole core .
  • HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What storage conditions are recommended to ensure compound stability?

  • Methodological Answer : Store the hydrochloride salt in airtight, light-resistant containers at 2–8°C under inert gas (argon or nitrogen) to prevent hygroscopic degradation . Pre-dry the compound using vacuum desiccation (24 hours, 40°C) to minimize hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model charge distribution on the oxadiazole ring, identifying electrophilic sites (e.g., C-5 position) prone to nucleophilic attack. Solvent effects (e.g., DMF) are incorporated using the Polarizable Continuum Model (PCM) . Compare theoretical activation energies with experimental kinetics to validate predictions.

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardize Assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and protocols (e.g., MTT assay for IC₅₀ determination) .
  • Control Variables : Test the compound’s stability under assay conditions (pH, temperature) to rule out decomposition artifacts .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in published IC₅₀ values, considering variables like salt form (hydrochloride vs. free base) .

Q. How can AI-driven automation improve the synthesis optimization process?

  • Methodological Answer : Implement machine learning (ML) algorithms (e.g., Bayesian optimization) to iteratively refine reaction parameters (temperature, solvent ratio, catalyst loading). Train models on historical yield data and real-time feedback from inline sensors (e.g., FTIR for reaction monitoring). AI platforms like COMSOL Multiphysics® can simulate mass transfer limitations in heterogeneous reactions .

Q. What mechanistic insights can be gained from studying hydrolysis pathways of the oxadiazole ring?

  • Methodological Answer : Conduct kinetic studies under varying pH (1–13) and temperatures (25–80°C). Use LC-MS to track degradation products (e.g., formation of hydrazides or carbonyl intermediates). Isotope labeling (e.g., ¹⁵N) and ²H NMR elucidate proton transfer mechanisms during ring opening .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride (1:1)
Reactant of Route 2
1,3,4-Oxadiazol-2(3H)-one, 5-(aminomethyl)-, hydrochloride (1:1)

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